Cas no 1307307-55-6 (tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate)

tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate 化学的及び物理的性質
名前と識別子
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- tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate
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- インチ: 1S/C12H16FNO2/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7,10H,14H2,1-3H3/t10-/m0/s1
- InChIKey: MRFBMIHHIQLHLO-JTQLQIEISA-N
- SMILES: FC1C=CC(=CC=1)[C@@H](C(=O)OC(C)(C)C)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 242
- XLogP3: 2
- トポロジー分子極性表面積: 52.3
tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-105458-0.5g |
tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate |
1307307-55-6 | 95% | 0.5g |
$520.0 | 2023-10-28 | |
Enamine | EN300-105458-1.0g |
tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate |
1307307-55-6 | 1g |
$1142.0 | 2023-06-10 | ||
Enamine | EN300-105458-0.25g |
tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate |
1307307-55-6 | 95% | 0.25g |
$498.0 | 2023-10-28 | |
Enamine | EN300-105458-10.0g |
tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate |
1307307-55-6 | 10g |
$4914.0 | 2023-06-10 | ||
Enamine | EN300-105458-1g |
tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate |
1307307-55-6 | 95% | 1g |
$541.0 | 2023-10-28 | |
Enamine | EN300-105458-0.05g |
tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate |
1307307-55-6 | 95% | 0.05g |
$455.0 | 2023-10-28 | |
Enamine | EN300-105458-0.1g |
tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate |
1307307-55-6 | 95% | 0.1g |
$476.0 | 2023-10-28 | |
Enamine | EN300-105458-2.5g |
tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate |
1307307-55-6 | 95% | 2.5g |
$1063.0 | 2023-10-28 | |
Enamine | EN300-105458-5.0g |
tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate |
1307307-55-6 | 5g |
$3313.0 | 2023-06-10 | ||
Enamine | EN300-105458-5g |
tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate |
1307307-55-6 | 95% | 5g |
$1572.0 | 2023-10-28 |
tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetateに関する追加情報
Professional Introduction to Tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate (CAS No. 1307307-55-6)
Tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate, with the chemical identifier CAS No. 1307307-55-6, is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its specific stereochemical configuration and fluorinated aromatic moiety, has garnered attention for its potential applications in drug development and molecular research.
The structural features of tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate make it a versatile intermediate in synthetic chemistry. The presence of a chiral center at the (2S) position and the fluorine substituent on the phenyl ring contribute to its unique reactivity and binding properties. These characteristics are particularly valuable in the design of enantiomerically pure drugs, where stereochemistry plays a crucial role in efficacy and safety.
In recent years, there has been a growing emphasis on the development of fluorinated compounds in medicinal chemistry due to their enhanced metabolic stability and improved pharmacokinetic profiles. The fluorine atom in tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate not only influences the electronic properties of the molecule but also contributes to its interaction with biological targets. This has led to its exploration as a building block in the synthesis of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a critical role in numerous cellular processes, and their dysregulation is often associated with various diseases, including cancer. The fluorinated phenyl group in tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate provides a scaffold that can be modified to target specific kinase domains. Recent studies have demonstrated that fluorinated analogs exhibit improved binding affinity and selectivity compared to their non-fluorinated counterparts.
Furthermore, the tert-butyl group in this compound contributes to its stability and solubility, making it an attractive candidate for further derivatization. The combination of these structural elements allows for fine-tuning of physicochemical properties, which is essential for optimizing drug-like characteristics. Researchers have leveraged these properties to develop novel compounds with enhanced efficacy and reduced side effects.
The stereochemical purity of tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate is another key factor that underscores its importance in pharmaceutical research. Enantiomeric excess is a critical parameter in drug development, as different enantiomers can exhibit distinct pharmacological activities. The (2S) configuration ensures that the compound maintains high enantiomeric purity, which is essential for achieving desired therapeutic outcomes.
In conclusion, tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, including the chiral center, fluorinated aromatic ring, and tert-butyl group, make it a valuable intermediate for synthesizing novel therapeutic agents. The growing body of research on fluorinated compounds and their applications in drug development underscores the significance of this compound in advancing biomedical science.
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